molecular formula C6H6KO2P+ B12331537 Phosphinic acid, P-phenyl-, potassium salt (1:1)

Phosphinic acid, P-phenyl-, potassium salt (1:1)

Cat. No.: B12331537
M. Wt: 180.18 g/mol
InChI Key: SLWYRNJNYWCXNQ-UHFFFAOYSA-O
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Description

Phosphinic acid, P-phenyl-, potassium salt (1:1) is a chemical compound with the molecular formula C6H8KO2P. It is also known as potassium phenylphosphinate. This compound is a derivative of phosphinic acid, where a phenyl group is attached to the phosphorus atom. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic acid, P-phenyl-, potassium salt (1:1) can be synthesized through several methods. One common method involves the reaction of phenylphosphinic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is obtained by evaporating the solvent and recrystallizing the residue .

Industrial Production Methods

In industrial settings, the production of phosphinic acid, P-phenyl-, potassium salt (1:1) often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as purification, filtration, and drying to obtain the final product in a crystalline form .

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, P-phenyl-, potassium salt (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Phosphinic acid, P-phenyl-, potassium salt (1:1) has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphinic acid, P-phenyl-, potassium salt (1:1) involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in metabolic pathways and cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphinic acid, P-phenyl-, potassium salt (1:1) is unique due to its specific structure and the presence of the potassium ion, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in different scientific and industrial applications .

Properties

Molecular Formula

C6H6KO2P+

Molecular Weight

180.18 g/mol

InChI

InChI=1S/C6H5O2P.K/c7-9(8)6-4-2-1-3-5-6;/h1-5H;/p+1

InChI Key

SLWYRNJNYWCXNQ-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)[P+](=O)O.[K]

Origin of Product

United States

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